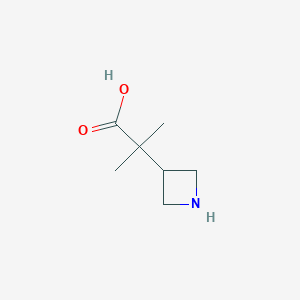
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid is a synthetic organic compound often used in various chemical and biological research applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dioxolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid typically involves the protection of an amino acid with a Boc group, followed by the introduction of a dioxolane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: In the study of enzyme mechanisms and protein-ligand interactions, where it can serve as a substrate or inhibitor.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a dioxolane ring.
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)butanoic acid: Similar structure but with an additional carbon in the backbone.
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propylamine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the dioxolane ring, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a versatile tool in various research applications.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(13)14)6-8-16-4-5-17-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIFFCKEDBNZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1OCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)
![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2477896.png)
![Methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)

![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
![N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2477903.png)
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)


![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide](/img/structure/B2477910.png)



